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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed protocol for the use of Lyso Flipper-TR, a

fluorescent probe for measuring membrane tension in lysosomes of live cells using

Fluorescence Lifetime Imaging Microscopy (FLIM).

Introduction
Lyso Flipper-TR is a specialized fluorescent probe designed to specifically target and insert into

the membranes of lysosomes.[1][2][3] It is a member of the "flipper" family of probes, which are

mechanosensitive and report on the physical state of the lipid bilayer. The core principle of

Lyso Flipper-TR lies in its ability to change its fluorescence lifetime in response to alterations in

lysosomal membrane tension.[1][2][3] The probe consists of two twisted dithienothiophenes;

changes in membrane organization alter the twist angle between these two moieties, which in

turn affects the fluorescence lifetime.[1][3] This makes Lyso Flipper-TR a powerful tool for

investigating the mechanobiology of lysosomes in various cellular processes and for screening

potential drug candidates that may modulate lysosomal function. It is important to note that

membrane tension measurements with this probe can only be reliably performed using FLIM,

as fluorescence intensity is not a dependable indicator.[1]
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Principle of Lyso Flipper-TR in Measuring
Lysosomal Membrane Tension
Lyso Flipper-TR's fluorescence lifetime is sensitive to the lipid packing of the membrane it is

embedded in. In a more fluid, less ordered membrane (lower tension), the probe is in a more

twisted conformation, leading to a shorter fluorescence lifetime. Conversely, in a more rigid,

ordered membrane (higher tension), the probe becomes more planar, resulting in a longer

fluorescence lifetime. This relationship allows for the quantitative mapping of membrane

tension across the lysosomal population of a cell. The fluorescence lifetime of Flipper-TR

probes can range from approximately 2.3 ns in highly disordered membranes to up to 7 ns in

highly ordered membranes.[4]

Quantitative Data Summary
The following table summarizes the key quantitative parameters of Lyso Flipper-TR:

Parameter Value Reference

Excitation Wavelength 488 nm (pulsed laser) [1][5]

Emission Collection
575 - 625 nm (or 600/50 nm

bandpass filter)
[1][5]

Fluorescence Lifetime Range 2.8 - 7 ns [1][5]

Average Lifetime in HeLa Cells ~4 ns [4]

Recommended Staining

Concentration
1 µM (starting concentration) [1]

Maximum Concentration

without Viability Impact (HeLa)
Up to 5 µM [1]

Experimental Protocols
I. Reagent Preparation
1. Lyso Flipper-TR Stock Solution (1 mM):
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Allow the vial of Lyso Flipper-TR to warm to room temperature before opening.

Dissolve the contents of the vial (35 nmol) in 35 µL of anhydrous dimethyl sulfoxide (DMSO)

to create a 1 mM stock solution.[1] It is crucial to use new, anhydrous DMSO as moisture

can reduce the shelf life of the probe.[1][5]

Store the stock solution at -20°C. The solution is stable for up to three months when stored

correctly.[1] Do not aliquot the stock solution into smaller volumes, as this can lead to faster

degradation.[1]

2. Staining Solution (1 µM):

Shortly before use, dilute the 1 mM Lyso Flipper-TR stock solution to a final concentration of

1 µM in the desired cell culture medium. For example, add 1 µL of the 1 mM stock solution to

1 mL of culture medium.

Use the staining solution immediately (within 5 minutes) after preparation.[1]

II. Cell Culture and Staining
This protocol has been optimized for HeLa cells but can be adapted for other adherent cell

lines.[1]

1. Cell Plating:

Plate cells on a suitable imaging dish or coverslip (e.g., glass-bottom dishes) to allow for

high-resolution microscopy.

Culture cells to the desired confluency (typically 50-70%) in complete culture medium at

37°C in a humidified incubator with 5% CO2.

2. Staining Procedure:

Remove the cell culture medium from the cells.

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or serum-free

medium.
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Add the freshly prepared 1 µM Lyso Flipper-TR staining solution to the cells.

Incubate the cells for 15-30 minutes at 37°C.[1]

Optional: The staining solution can be removed and the cells washed once with fresh growth

medium before imaging. However, as the probe is only fluorescent when inserted into a

membrane, this washing step is not always necessary, especially for long-term imaging.[1]

III. FLIM Data Acquisition
1. Microscope Setup:

Use a confocal or multiphoton microscope equipped with a time-correlated single photon

counting (TCSPC) system for FLIM.[6]

Excitation: Use a pulsed laser with an excitation wavelength of 488 nm.[1][5] To measure the

full decay of the fluorescence lifetime, which can be up to 7 ns, it is recommended to use a

laser repetition rate of 20 MHz (a pulse every 50 ns).[6] This may require a pulse picker if the

laser's default frequency is higher (e.g., 80 MHz).[4][6]

Emission: Collect the fluorescence signal through a 600/50 nm bandpass filter.[1][5]

Objective: Use a high numerical aperture (NA) water or oil immersion objective (e.g., 60x or

100x) for optimal signal collection.

2. Image Acquisition:

Bring the stained cells into focus.

Set the image acquisition parameters to minimize phototoxicity and photobleaching. This

includes using the lowest possible laser power that still provides a sufficient photon count for

accurate lifetime fitting.

Acquire FLIM data until a sufficient number of photons per pixel (or region of interest) is

collected to ensure good statistical analysis. A higher photon count will result in a more

accurate lifetime determination.
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IV. Data Analysis
1. Lifetime Fitting:

The collected photon arrival time data for each pixel or region of interest (ROI) is typically

fitted with a bi-exponential decay model.[5]

This fitting procedure will yield two lifetime components, τ1 and τ2. The longer lifetime

component (τ1) with the greater amplitude is generally used to report on membrane tension.

[4][7]

2. Data Visualization:

The calculated lifetime values are then used to generate a pseudo-colored lifetime map of

the lysosomes, where the color of each pixel corresponds to the measured fluorescence

lifetime. This allows for the visualization of variations in membrane tension across the

lysosomal population.

Diagrams
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Caption: Experimental workflow for FLIM data acquisition with Lyso Flipper-TR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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